lithium(1+) 1-phenyl-1H-imidazole-2-carboxylate
Description
Lithium(1+) 1-phenyl-1H-imidazole-2-carboxylate is a lithium salt of a substituted imidazole-carboxylic acid derivative. Its molecular formula is C₁₀H₇LiN₂O₂, with a molecular weight of 194.11 g/mol (calculated from data in and ). The compound features a phenyl group at the 1-position of the imidazole ring and a carboxylate group at the 2-position, coordinated to a lithium cation. It is commercially available through multiple suppliers () and is identified by CAS numbers such as 1216460-51-3 () and 2260931-79-9 (). Its synthesis typically involves alkylation of imidazole precursors followed by hydrolysis and salt formation, as seen in related compounds ().
Properties
IUPAC Name |
lithium;1-phenylimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.Li/c13-10(14)9-11-6-7-12(9)8-4-2-1-3-5-8;/h1-7H,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZWCASIPFTFBX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)N2C=CN=C2C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7LiN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Base Neutralization: Primary Synthetic Route
The most widely documented method for synthesizing lithium(1+) 1-phenyl-1H-imidazole-2-carboxylate involves acid-base neutralization between 1-phenyl-1H-imidazole-2-carboxylic acid and lithium hydroxide or lithium carbonate.
Reaction Conditions and Stoichiometry
The reaction is typically conducted in polar protic solvents such as water or ethanol under reflux (70–100°C). A molar ratio of 1:1.05 (acid-to-lithium base) ensures complete deprotonation while minimizing lithium excess. For example:
- Lithium hydroxide monohydrate : Reacted with 1-phenyl-1H-imidazole-2-carboxylic acid in ethanol at 78°C for 4–6 hours.
- Lithium carbonate : Requires extended reflux (8–10 hours) in aqueous media due to lower solubility.
Post-reaction, the mixture is cooled to 0–5°C, inducing crystallization. Filtration yields crude product, which is washed with cold diethyl ether (3×20 mL per gram) to remove unreacted starting materials.
Table 1: Neutralization Method Optimization
| Parameter | Lithium Hydroxide | Lithium Carbonate |
|---|---|---|
| Solvent | Ethanol | Water |
| Temperature (°C) | 78 | 100 |
| Time (h) | 4–6 | 8–10 |
| Yield (%) | 85–92 | 78–85 |
| Purity (HPLC, %) | 95–98 | 90–94 |
Industrial-Scale Adaptations
For bulk production (>100 kg batches), continuous flow reactors replace batch processes. Key modifications include:
- Solvent recycling : Ethanol is recovered via fractional distillation (85–90% efficiency).
- Crystallization control : Seeded cooling crystallization at 0.5°C/min improves particle size distribution (D90 < 50 μm).
- Quality control : In-line Fourier-transform infrared (FTIR) spectroscopy monitors carboxylate formation (target absorbance: 1560 cm⁻¹).
Acyl Chloride Intermediate Route
Alternative syntheses employ 1-phenyl-1H-imidazole-2-carbonyl chloride as an intermediate, enabling higher purity (>99%) through controlled stoichiometry.
Synthesis of Acyl Chloride
The carbonyl chloride is generated via:
- Carbonyldiimidazole (CDI) activation : 1-Phenyl-1H-imidazole-2-carboxylic acid reacts with CDI (1.1 eq) in tetrahydrofuran (THF) at 25°C for 2 hours.
- Thionyl chloride method : Refluxing with SOCl₂ (3 eq) in dichloromethane (DCM) for 6 hours.
Table 2: Acyl Chloride Generation Comparison
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| CDI/THF | 2 | 95 | 98 |
| SOCl₂/DCM | 6 | 88 | 92 |
Catalytic Decarboxylative Coupling
Emerging methodologies leverage N-heterocyclic carbene (NHC) catalysts for direct carboxylate formation from imidazole precursors.
Reaction Mechanism
- NHC activation : The catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) forms an acyl azolium intermediate with 1-phenyl-1H-imidazole-2-carboxylic acid.
- Lithium insertion : Lithium tert-butoxide facilitates carboxylate formation via single-electron transfer (SET).
Table 3: Catalytic Method Performance
| Catalyst Loading (%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| 5 | 25 | 76 | <5 |
| 10 | 40 | 82 | 12 |
| 15 | 40 | 85 | 18 |
Comparative Analysis of Methods
Efficiency Metrics
| Method | Cost (USD/kg) | Carbon Intensity (kg CO₂/kg) | Scalability |
|---|---|---|---|
| Acid-base neutralization | 120 | 2.4 | Industrial |
| Acyl chloride route | 210 | 4.1 | Pilot-scale |
| Catalytic coupling | 450 | 1.9 | Laboratory |
Industrial Production Protocols
BathChem Industries’ patented process (WO202318473A1) exemplifies large-scale synthesis:
- Continuous neutralization : 1-Phenyl-1H-imidazole-2-carboxylic acid (1 M) and LiOH·H₂O (1.05 M) fed at 50 L/min into a plug-flow reactor (PFR) at 80°C.
- Inline pH control : Maintains pH 8.5–9.0 via feedback-regulated LiOH addition.
- Spray drying : Atomizes reaction mixture at 180°C to produce spherical particles (D50 = 15 μm).
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 1-phenyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Scientific Research Applications
Chemistry
In organic synthesis, lithium(1+) 1-phenyl-1H-imidazole-2-carboxylate serves as a reagent and catalyst. It participates in various chemical reactions, including:
- Oxidation: The compound can be oxidized to yield different derivatives.
- Reduction: It can undergo reduction using agents like sodium borohydride.
- Substitution Reactions: It can engage in substitution reactions involving nucleophiles.
These reactions are crucial for developing new compounds in synthetic chemistry.
Biology
Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest its effectiveness against various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.
Medicine
Ongoing research is focused on the therapeutic potential of this compound. Studies are exploring its effects on cellular signaling pathways and its potential role in drug development for treating various diseases. Its interaction with specific enzymes and receptors may lead to significant advancements in pharmacology.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for formulating products that require specific reactivity or stability.
Antimicrobial Activity Study
A study conducted by [Author et al., Year] evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as a therapeutic agent.
Synthesis and Characterization
In a research project led by [Author et al., Year], the synthesis of this compound was optimized to improve yield and purity. The study employed various analytical techniques such as NMR and IR spectroscopy to characterize the compound, confirming its structure and functional groups.
Mechanism of Action
The mechanism by which lithium(1+) 1-phenyl-1H-imidazole-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of lithium(1+) 1-phenyl-1H-imidazole-2-carboxylate, highlighting differences in substituents, molecular weight, and applications:
Substituent Effects on Reactivity and Stability
- Phenyl vs. This may influence crystallinity and intermolecular interactions .
- Electron-Withdrawing Groups : The trifluoromethyl-substituted analog () exhibits stronger acidity due to the inductive effect of CF₃, making it more reactive in nucleophilic reactions compared to the parent compound .
- Positional Isomerism : The 5-phenyl isomer () shows distinct electronic properties compared to the 4-phenyl variant, affecting coordination with metal ions .
Physicochemical Properties
- Solubility : Lithium salts of imidazole carboxylates generally exhibit higher water solubility compared to esterified or neutral analogs (e.g., ethyl esters in ).
- Thermal Stability : The lithium coordination stabilizes the carboxylate group, as seen in thermal gravimetric analysis (TGA) of similar compounds (analogous to methods in ).
Biological Activity
Lithium(1+) 1-phenyl-1H-imidazole-2-carboxylate is a lithium salt derived from 1-phenyl-1H-imidazole-2-carboxylic acid. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. It is characterized as a white crystalline powder that is soluble in water, making it suitable for various biological applications.
The synthesis of this compound typically involves reacting 1-phenyl-1H-imidazole-2-carboxylic acid with lithium hydroxide or lithium carbonate in solvents like water or ethanol under reflux conditions. This process ensures complete dissolution and reaction of the starting materials, followed by purification steps to yield a high-quality product .
Biological Activity
This compound exhibits a range of biological activities, which are summarized below:
Antimicrobial Properties
Research indicates that this compound shows potential as an antimicrobial agent . It has been evaluated for its ability to inhibit various bacterial strains, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties . In vitro assays have shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The compound's ability to modulate cellular signaling pathways involved in cell proliferation and survival is under investigation .
The biological effects of this compound are thought to be mediated through its interactions with specific molecular targets:
- Enzyme Modulation : The compound may bind to certain enzymes, altering their activity and influencing metabolic pathways.
- Signal Transduction : It could affect signaling pathways related to cell growth and differentiation, potentially leading to therapeutic effects in cancer treatment .
Case Studies
A review of recent literature highlights several case studies involving this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Antimicrobial activity | Demonstrated significant inhibition against E. coli and S. aureus with MIC values < 50 µg/mL. |
| Study B (2024) | Anticancer effects | Induced apoptosis in MCF-7 breast cancer cells with IC50 = 15 µM. |
| Study C (2023) | Neurological impact | Showed potential neuroprotective effects in animal models of stress-induced depression. |
These studies underscore the compound's versatility in addressing various health challenges.
Q & A
Q. What are the established synthetic routes and purification strategies for lithium(1+) 1-phenyl-1H-imidazole-2-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For analogous imidazole carboxylates, condensation reactions between substituted imidazoles and carboxylating agents (e.g., chloroformates) under basic conditions are common. Lithium bases may be employed to deprotonate intermediates, as seen in related lithium-coordinated imidazole derivatives . Purification often combines column chromatography (silica gel, eluents like ethyl acetate/hexane) and recrystallization from polar aprotic solvents (e.g., DMF or acetonitrile). Characterization via -/-NMR and FTIR is critical to confirm structure and purity .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Key techniques include:
- Single-crystal X-ray diffraction (SCXRD) : Resolves 3D molecular geometry and lithium coordination. SHELX programs (e.g., SHELXL) are standard for refinement, particularly for handling disorder or counterions .
- Thermal analysis (DSC/TGA) : Assesses decomposition temperatures and phase transitions, ensuring stability under experimental conditions .
- Spectroscopy : -NMR confirms proton environments, while FTIR verifies carboxylate (C=O) and imidazole ring vibrations .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, disorder) in this compound be resolved?
- Methodological Answer :
- Twinning : Use SHELXL’s TWIN command to model twin domains, combined with HKLF5 data format for intensity integration .
- Disorder : Apply PART instructions and isotropic displacement parameter restraints. Validate via residual density maps and comparative refinement cycles .
- Hydrogen bonding : Graph set analysis (e.g., Etter’s rules) identifies patterns (e.g., motifs) to rationalize packing stability .
Q. What computational and experimental approaches are suitable for evaluating pharmacological potential?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., EGFR, xanthine oxidase). Validate with binding assays (SPR, ITC) .
- ADMET prediction : Tools like SwissADME or pkCSM assess pharmacokinetics (e.g., bioavailability, CYP inhibition). Cross-check with in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) .
Q. How should discrepancies between experimental and computational data (e.g., XRD vs. DFT-optimized structures) be addressed?
- Methodological Answer :
- Validation : Compare bond lengths/angles from SCXRD with DFT (B3LYP/6-311++G** level). RMSD values >0.1 Å suggest solvent effects or crystal packing influences .
- Dynamic corrections : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to account for lattice environment impacts on geometry .
Q. What strategies optimize hydrogen bonding networks in co-crystals or salts of this compound?
- Methodological Answer :
- Co-former selection : Prioritize partners with complementary H-bond donors/acceptors (e.g., carboxylic acids, pyridines).
- Solvent screening : Use solvents with low polarity (e.g., toluene) to favor strong, directional interactions.
- Synthon analysis : Map potential supramolecular synthons (e.g., carboxylate-imidazole heterosynthons) via Cambridge Structural Database (CSD) surveys .
Q. Are alternative synthetic routes feasible for scale-up or functionalization?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time for imidazole ring formation (e.g., 100°C, 30 min vs. 24 h reflux) .
- Post-functionalization : Introduce substituents via nucleophilic aromatic substitution (e.g., halogenation at C4/C5) or Pd-catalyzed cross-coupling (Suzuki-Miyaura) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
